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4-Pentylbenzaldehyde oxime

Cat. No.: B12326722
M. Wt: 191.27 g/mol
InChI Key: RWRBIFAHYUXCHC-JLHYYAGUSA-N
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Description

Contextualization of Oxime Functionality in Organic Chemistry

In the field of organic chemistry, an oxime is a class of compound containing the functional group RR'C=N-OH. Oximes are subdivided into two types based on the starting carbonyl compound: aldoximes, which are derived from aldehydes (where R' is a hydrogen atom), and ketoximes, which are derived from ketones. sigmaaldrich.com Aldoximes, therefore, possess the general formula R-CH=N-OH.

The formation of an oxime is a cornerstone reaction involving the condensation of an aldehyde or ketone with hydroxylamine (B1172632). This reaction proceeds via a nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is typically catalyzed by acid.

A key structural feature of oximes is the potential for geometric isomerism around the carbon-nitrogen double bond. If the "R" group and the hydroxyl (-OH) group are on the same side of the double bond, it is the syn isomer; if they are on opposite sides, it is the anti isomer. chemicalbook.com These stereoisomeric forms are often stable enough to be separated using standard laboratory techniques. Aromatic aldehydes, such as benzaldehyde (B42025) derivatives, typically yield syn aldoximes. chemicalbook.com

Table 1: General Properties of Aldoximes

Property Description
General Formula R-CH=N-OH
Functional Group Oxime (>C=N-OH)
Formation Reaction Condensation of an aldehyde (R-CHO) with hydroxylamine (NH₂OH).
Isomerism Exhibit syn and anti geometric isomerism around the C=N double bond. chemicalbook.com
Physical State Aromatic aldoximes are typically crystalline solids. chemicalbook.com

Historical Development and Significance of Aldoxime Research

The history of oxime chemistry dates back to the 19th century, with their discovery credited to the German chemist Victor Meyer. Initially, the formation of these highly crystalline derivatives served as a reliable method for the purification and identification of aldehydes and ketones, as most oximes are solids with distinct melting points. believechemical.comwikipedia.org

Beyond their role in chemical characterization, the synthetic versatility of aldoximes quickly became apparent, establishing their significance as crucial intermediates in organic synthesis. sigmaaldrich.com Research into their reactivity led to the discovery of several important transformations. The Beckmann rearrangement, for instance, is a classic reaction where an oxime is converted into an amide under acidic conditions. Other fundamental reactions include:

Dehydration to form the corresponding nitriles (R-C≡N). believechemical.com

Reduction using reagents like sodium metal or hydrides to produce primary amines (R-CH₂-NH₂).

Hydrolysis back to the original aldehyde and hydroxylamine, typically by heating with an inorganic acid.

Contemporary research continues to refine aldoxime synthesis, focusing on greener and more efficient methods. Recent developments include one-pot syntheses from alkenes researchgate.net, chemoenzymatic routes from primary alcohols nih.gov, and the use of alternative energy sources like ultrasound irradiation to drive the reaction. samipubco.com A significant area of modern research involves aldoxime dehydratases, which are microbial enzymes that catalyze the conversion of aldoximes to nitriles under mild, aqueous conditions, representing a promising avenue for sustainable chemical production. chembuyersguide.comlabinsights.nl

Table 2: Key Synthetic Transformations of Aldoximes

Reaction Description Product
Dehydration Elimination of water from the oxime functional group. Nitrile (R-C≡N)
Reduction Addition of hydrogen across the C=N double bond. Primary Amine (R-CH₂-NH₂)
Beckmann Rearrangement Acid-catalyzed rearrangement of the oxime. Amide (R-C(O)NH₂)
Hydrolysis Cleavage of the oxime by reaction with water in the presence of acid. Aldehyde (R-CHO)

Academic Relevance and Research Trajectories of 4-Pentylbenzaldehyde (B1294691) Oxime in Contemporary Chemical Science

The specific compound 4-Pentylbenzaldehyde oxime is primarily noted in scientific literature for its application in the fields of liquid crystal and surfactant research. Its structure, featuring a polar oxime head and a nonpolar five-carbon alkyl chain, imparts an amphiphilic character. The long pentyl chain, in particular, increases the molecule's hydrophobicity, a desirable characteristic for components used in liquid crystal formulations.

In modern materials science, the manufacturing of liquid crystal displays (LCDs) is a multi-step process that begins with the synthesis of chemical intermediates, which are then used to build liquid crystal monomers. dksh.com this compound serves as a key example of such a liquid crystal intermediate. dksh.com

Its primary research trajectory is as a synthetic precursor to molecules with a terminal nitrile (cyano) group. The dehydration of an aldoxime to a nitrile is a fundamental and efficient chemical transformation. samipubco.com This is highly relevant because many of the most important and widely used liquid crystal molecules are cyanobiphenyls. A foundational compound in this class is 4-Cyano-4'-pentylbiphenyl, commonly known as 5CB. chemicalbook.comresearchgate.net This molecule, first synthesized in 1972, was instrumental in the development of stable, room-temperature liquid crystal displays. researchgate.net

The structure of 5CB features the same 4-pentylphenyl group found in this compound, but with a cyano (-C≡N) group on the second phenyl ring. The synthesis of 5CB and related liquid crystalline materials relies on building blocks that contain the 4-pentylbenzonitrile (B84317) or 4-pentylbiphenyl (B1172339) moieties. researchgate.net Therefore, the academic relevance of this compound lies in its role as a strategic intermediate, providing a reliable synthetic route to introduce the 4-pentylbenzonitrile structural unit, which is a critical component for advanced materials.

Table 3: Profile of this compound

Identifier Value Reference
CAS Number 175136-45-5
Molecular Formula C₁₂H₁₇NO
Primary Research Area Intermediate in liquid crystal and surfactant synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO B12326722 4-Pentylbenzaldehyde oxime

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(NE)-N-[(4-pentylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C12H17NO/c1-2-3-4-5-11-6-8-12(9-7-11)10-13-14/h6-10,14H,2-5H2,1H3/b13-10+

InChI Key

RWRBIFAHYUXCHC-JLHYYAGUSA-N

Isomeric SMILES

CCCCCC1=CC=C(C=C1)/C=N/O

Canonical SMILES

CCCCCC1=CC=C(C=C1)C=NO

Origin of Product

United States

Mechanistic Investigations of 4 Pentylbenzaldehyde Oxime Formation and Subsequent Transformations

Elucidation of Oxime Formation Reaction Mechanisms

The general mechanism for the formation of an oxime from an aldehyde is as follows:

Nucleophilic Attack: The nitrogen atom of hydroxylamine (B1172632) performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde. numberanalytics.com

Proton Transfer: This leads to a tetrahedral intermediate, which then undergoes proton transfer. numberanalytics.com

Dehydration: The intermediate is subsequently dehydrated, eliminating a molecule of water to form the final oxime product. masterorganicchemistry.comnih.gov

Kinetic and Thermodynamic Studies of Nucleophilic Addition and Dehydration

The kinetics of oxime formation are typically first-order with respect to both the carbonyl compound and the hydroxylamine. numberanalytics.com The reaction rate and thermodynamic equilibrium are influenced by several factors, including the structure of the reactants, solvent, and temperature. numberanalytics.comnih.gov

Kinetic and thermodynamic studies on various aldehydes and amines reveal key trends applicable to 4-pentylbenzaldehyde (B1294691) oxime formation. nih.gov Aromatic aldehydes, such as 4-pentylbenzaldehyde, are frequently used in these reactions. nih.gov The stability of the resulting oxime is a significant thermodynamic factor. Generally, oximes are more stable than the corresponding imines formed from aliphatic amines, especially in aqueous solutions. nih.gov

Table 1: Factors Influencing Oxime Formation Kinetics and Thermodynamics
FactorEffect on ReactionSource
Reactant Structure Aldehydes are generally more reactive than ketones. Electron-withdrawing groups on the aldehyde can increase the reaction rate. nih.gov
Temperature Increasing the temperature generally increases the reaction rate, but can also lead to the degradation of reactants or products. numberanalytics.com
Solvent Polar solvents like water can stabilize the transition state, enhancing the reaction rate. The choice of solvent can also shift the equilibrium. numberanalytics.comnih.gov
pH The reaction is typically fastest in a slightly acidic medium (pH ~4-5). numberanalytics.comnih.gov

Catalytic Effects on Reaction Rates and Equilibria

Oxime formation is subject to catalysis, most commonly by acids. ijprajournal.comnih.gov The catalyst's role is to increase the electrophilicity of the carbonyl carbon and to facilitate the dehydration step. nih.gov The reaction rate is highly dependent on the pH of the medium. numberanalytics.com At very low pH, the hydroxylamine nucleophile becomes protonated and non-nucleophilic, which slows the reaction. nih.gov Conversely, in basic or strongly acidic conditions, the dehydration of the intermediate becomes the rate-limiting step. Therefore, the reaction is often fastest at a pH of approximately 4-5. nih.gov

Aniline (B41778) and its derivatives have been identified as effective organocatalysts for oxime formation, including for complex carbohydrate substrates. nih.govnih.gov For instance, 1,4-diaminobenzene has been shown to be a superior catalyst for constructing oxime-linked glycoconjugates at neutral pH. nih.gov While specific catalysts for 4-pentylbenzaldehyde oxime formation are not detailed in the literature, these general principles of acid and nucleophilic catalysis are applicable. nih.govorganic-chemistry.org

Role of Proton Transfer in the Reaction Pathway

Proton transfer is a critical mechanistic step throughout the oxime formation pathway. numberanalytics.comnih.gov The process begins with a proton-catalyzed attack of the hydroxylamine on the carbonyl carbon. nih.gov According to detailed studies, the proton transfer from a general acid to the carbonyl oxygen can occur at the same time as the nucleophilic attack. nih.gov

Following the formation of the tetrahedral hemiaminal intermediate, a second crucial proton transfer occurs. masterorganicchemistry.comnih.gov The hydroxyl group of the intermediate is protonated, converting it into a much better leaving group (water). masterorganicchemistry.comnih.gov The subsequent elimination of water, driven by the lone pair of electrons on the nitrogen, leads to a protonated imine intermediate. nih.gov A final deprotonation step yields the stable oxime product. masterorganicchemistry.comnih.gov The entire sequence highlights the intricate role of proton shuttling in mediating both the addition and elimination phases of the reaction. acs.org

Detailed Mechanistic Studies of this compound Reactions

Once formed, oximes can undergo various transformations, with the Beckmann rearrangement being one of the most significant. numberanalytics.combyjus.com This rearrangement converts oximes into amides or, in the case of aldoximes like this compound, can lead to nitriles. masterorganicchemistry.combyjus.com

Beckmann Rearrangement Pathways and Stereochemical Implications

The Beckmann rearrangement is an acid-catalyzed reaction that transforms an oxime into a substituted amide or a nitrile. wikipedia.orgresearchgate.net The reaction is initiated by the protonation of the oxime's hydroxyl group by an acid (such as sulfuric acid or hydrochloric acid), turning it into a good leaving group. masterorganicchemistry.combyjus.com

A key feature of the Beckmann rearrangement is its stereospecificity. The migration of an alkyl or aryl group occurs in a concerted fashion, where the group that is anti-periplanar to the leaving group on the nitrogen atom migrates. wikipedia.orgresearchgate.net This stereochemical requirement has significant implications for the product formed from the (E) and (Z) isomers of an unsymmetrical oxime. For an aldoxime like this compound, the two possible migrating groups are the 4-pentylphenyl group and the hydrogen atom. The stereochemistry of the starting oxime dictates which group migrates. wikipedia.org Although some conditions can lead to racemization of the oxime geometry, the rearrangement itself is stereospecific. wikipedia.org

Table 2: Stereochemical Outcome of the Beckmann Rearrangement
Starting Oxime IsomerMigrating Group (Anti to -OH)Primary ProductSource
(E)-4-Pentylbenzaldehyde oxime4-Pentylphenyl groupN-Phenylformamide derivative wikipedia.orgresearchgate.net
(Z)-4-Pentylbenzaldehyde oximeHydrogen4-Pentylbenzonitrile (B84317) masterorganicchemistry.comwikipedia.org
Conversion to Nitriles via Hydride Shift

The formation of nitriles from aldoximes is a common outcome of the Beckmann rearrangement. masterorganicchemistry.combyjus.com This transformation occurs when the migrating group is the hydrogen atom attached to the carbonyl carbon. masterorganicchemistry.com This process is effectively a hydride shift.

The mechanism involves the migration of the hydrogen (as a hydride ion) to the electron-deficient nitrogen atom, simultaneous with the departure of the water molecule. masterorganicchemistry.com This results in the formation of a nitrilium ion intermediate. A subsequent deprotonation of the nitrogen atom yields the final nitrile product. masterorganicchemistry.com Numerous reagents, such as phosphorus pentachloride, thionyl chloride, or simply heat and acid, can promote this dehydration and rearrangement of aldoximes to nitriles. wikipedia.orgresearchgate.netwikipedia.org This pathway represents a synthetically useful method for converting aromatic aldehydes, like 4-pentylbenzaldehyde, into their corresponding nitriles, such as 4-pentylbenzonitrile. rsc.orgmdpi.com

Olefination Reactions Mediated by Transition Metal Alkylidenes

The conversion of oximes, including this compound, into olefins represents a significant synthetic transformation. Transition metal alkylidenes, particularly those based on ruthenium, are pivotal in mediating this reaction. researchgate.net The process is distinct from traditional olefin-olefin metathesis and relies on the specific electronic properties of the C=N bond in the oxime substrate. acs.orgacs.org The design for this transformation involves adjusting the energy and polarity of the C=N π-bonds by utilizing heteroatom functionalities, which facilitates the olefination with ruthenium alkylidenes. researchgate.netresearchgate.net This approach allows for the use of air-stable, commercially available ruthenium catalysts to generate functionalized alkenes. researchgate.net

The reaction mechanism is not a simple metathesis but a more complex pathway involving the formation of distinct intermediates. acs.org This method provides a powerful alternative for C=C bond formation, expanding the utility of oximes as synthetic precursors. acs.orgacs.org

Detailed mechanistic studies have revealed that the ruthenium-alkylidene-mediated olefination of oximes proceeds through a pathway involving the formation of an intermediate ruthenium nitride. acs.orgacs.orgnih.gov This pathway is fundamentally different from established olefin metathesis mechanisms. acs.org The reaction is initiated by the conversion of the oxime with a ruthenium alkylidene, leading to a sequence of [2+2]-cycloaddition and oxidative addition steps. acs.org This sequence generates a key ruthenium complex which then leads to the formation of the ruthenium nitride intermediate. acs.org

The involvement of an oxidative addition step is a critical feature distinguishing this mechanism. acs.org The intermediate ruthenium nitride subsequently undergoes a bimolecular extrusion of molecular nitrogen (N₂), which is a crucial step in the catalytic cycle. acs.orgacs.org The understanding of these mechanistic details, particularly the role of the ruthenium nitride, is essential for the development of future catalytic protocols for the olefination of oximes like this compound. acs.orgacs.org

Table 1: Mechanistic Steps in Ruthenium-Mediated Olefination of Oximes

StepDescriptionKey Intermediates
1. Initial Reaction The oxime reacts with the ruthenium alkylidene catalyst.New alkylidene complex
2. Cycloaddition/Oxidative Addition A sequence of [2+2]-cycloaddition and oxidative addition reactions occurs.Ruthenium complex (e.g., ruthenacyclobutane derivative)
3. Nitride Formation The complex rearranges to form an intermediate ruthenium nitride.Ruthenium Nitride
4. N₂ Extrusion & Product Formation The ruthenium nitride undergoes bimolecular extrusion of N₂ to form the final olefin product and regenerate the catalytic species.Olefin, Dinitrogen (N₂)

Hydrolysis Mechanisms and Stability in Aqueous Media

The stability of oximes in aqueous environments is a critical aspect of their chemistry. Generally, oximes exhibit significantly greater hydrolytic stability compared to analogous imines and hydrazones. wikipedia.orgnih.govresearchgate.net This enhanced stability is attributed to the electronic effect of the adjacent oxygen atom, which reduces the electrophilicity of the imine carbon, making it less susceptible to nucleophilic attack by water. nih.govresearchgate.net

The hydrolysis of oximes, including this compound, is a reversible reaction that regenerates the parent aldehyde (4-pentylbenzaldehyde) and hydroxylamine. wikipedia.orgnih.gov This process is typically catalyzed by acid. researchgate.netnih.gov Under acidic conditions, protonation of the oxime nitrogen accelerates the nucleophilic attack of water on the carbon atom of the C=N bond, leading to the formation of a carbinolamine intermediate which then breaks down to the final products. nih.gov The rate of hydrolysis is therefore dependent on the pH of the medium, with faster rates observed in acidic solutions. nih.gov In aqueous solution, aliphatic oximes can be 100 to 1000 times more resistant to hydrolysis than similar hydrazones. wikipedia.org

Table 2: Relative Hydrolytic Stability of C=N Compounds

Compound TypeGeneral StructureRelative Stability in Aqueous MediaRationale for Stability
Imine (Schiff Base) RR'C=NR''LowHigh electrophilicity of the imine carbon.
Hydrazone RR'C=N-NR''R'''ModerateInductive effect of the adjacent nitrogen atom reduces carbon electrophilicity. nih.gov
Oxime RR'C=N-OHHighStrong negative inductive effect of the highly electronegative oxygen atom significantly reduces carbon electrophilicity. nih.gov
Trialkylhydrazonium RR'C=N⁺-R''R'''R''''Very HighThe positive charge on the nitrogen further stabilizes the C=N bond against hydrolysis. nih.gov

Reductive Transformations of the Oxime Moiety to Amines

The reduction of the oxime functionality is a fundamental transformation that yields the corresponding primary amines. jove.comniscpr.res.in This conversion of this compound would produce 4-pentylbenzylamine. A variety of reducing agents and methods can be employed for this purpose, including catalytic hydrogenation, metal hydrides, and dissolving metal reductions. wikipedia.orgjove.com

Common methods include:

Catalytic Hydrogenation: This method uses hydrogen gas (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel. It is an effective way to produce primary amines. jove.comniscpr.res.in

Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to reduce oximes to amines. jove.comniscpr.res.in Milder reagents like sodium borohydride (B1222165) (NaBH₄) are typically ineffective on their own but can be used in combination with additives like copper(II) sulfate (B86663) or nickel(II) chloride. niscpr.res.in The use of NaBH₄ with copper(II) sulfate has been shown to produce both primary and secondary amines, with the product ratio depending on the structure of the oxime. niscpr.res.in

Reductive Rearrangement: A method using hydrosilanes catalyzed by the strong Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) can achieve a reductive rearrangement of oximes to yield secondary amines. researchgate.net

The choice of reagent and reaction conditions can sometimes lead to the formation of secondary amines as byproducts. wikipedia.org However, conditions can often be optimized to favor the formation of the desired primary amine. wikipedia.org

Table 3: Reagents for the Reduction of Oximes to Amines

Reagent/MethodTypical Product(s)Notes
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) Primary AmineA common and effective method. jove.com
Lithium Aluminum Hydride (LiAlH₄) Primary AmineA powerful, non-selective hydride reagent. jove.comniscpr.res.in
Sodium Borohydride (NaBH₄) / Copper(II) Sulfate (CuSO₄) Primary and Secondary AminesThe ratio of products depends on the oxime substrate. niscpr.res.in
Hydrosilanes / B(C₆F₅)₃ Secondary AmineProceeds via a reductive rearrangement mechanism. researchgate.net
Sodium Metal (Na) Primary and Secondary AminesA dissolving metal reduction method. wikipedia.org
Ene-Reductases (Enzymatic) Amine (intermediate)A biocatalytic method showing promiscuous activity of these enzymes. nih.govacs.org

Electrophilic Substitution Reactions on the Aromatic Ring

In electrophilic aromatic substitution reactions on this compound, the regiochemical outcome is determined by the combined directing effects of the two substituents on the benzene (B151609) ring: the pentyl group and the oxime group (-CH=N-OH).

n-Pentyl Group: As an alkyl group, the pentyl substituent is an activating group and an ortho-, para-director . organicchemistrytutor.com It donates electron density to the aromatic ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles. wikipedia.org It directs incoming electrophiles to the positions ortho and para to itself.

Oxime Group (-CH=N-OH): The oxime group, similar to the aldehyde group from which it is derived, is a deactivating group and a meta-director . libretexts.orglibretexts.org The C=N double bond and the electronegative oxygen atom withdraw electron density from the aromatic ring, making it less reactive. libretexts.org Resonance analysis of the intermediates shows that electrophilic attack at the meta position is favored over attack at the ortho and para positions, as the latter would place a destabilizing positive charge adjacent to the partially positive carbon of the oxime group. libretexts.orguomustansiriyah.edu.iq

When both groups are present on the ring, their directing effects are combined. The activating pentyl group will direct to its ortho positions (C2 and C6) and para position (C4, which is already occupied by the oxime). The deactivating oxime group will direct to its meta positions (C3 and C5). In this case, the positions ortho to the activating pentyl group (C2, C6) are different from the positions meta to the deactivating oxime group (C3, C5). Such competition typically results in a mixture of products, though substitution ortho to the strongly activating alkyl group is often a significant pathway.

Table 4: Directing Effects of Substituents on this compound

SubstituentPosition on RingType of GroupDirecting Effect
-CH₂CH₂CH₂CH₂CH₃ (Pentyl)C4ActivatingOrtho, Para
-CH=N-OH (Oxime)C1DeactivatingMeta

Reactions Involving Derivatization of the Oxime Hydroxyl Group

The hydroxyl group of the oxime moiety in this compound is nucleophilic and can readily undergo derivatization reactions, most commonly to form oxime ethers and oxime esters. These reactions are valuable for modifying the compound's properties and for use in further synthetic transformations.

O-Alkylation/O-Arylation (Ether Formation): The oxime hydroxyl can be converted into an ether linkage (-O-R). This can be achieved through various methods, such as reaction with alkyl halides in the presence of a base. A one-pot synthesis involves treating an alcohol with a mixture of triphenylphosphine, carbon tetrachloride, the oxime, and a base like DBU, which regioselectively produces O-alkyl ethers. organic-chemistry.org O-arylation can be accomplished using diaryliodonium salts or through palladium-catalyzed reactions with aryl halides. organic-chemistry.org

O-Acylation (Ester Formation): Oxime esters are formed by the reaction of the oxime hydroxyl group with an acylating agent. This is commonly done through esterification with carboxylic acids or their derivatives, such as acyl chlorides. nih.gov For instance, the hydroxyl group can be acylated using isonicotinoyl chloride under catalytic conditions. acs.org A modern approach involves a visible-light-mediated three-component reaction of an aldehyde, an amine, and an N-hydroxyphthalimide (NHPI) ester to directly yield the corresponding oxime ester. nih.gov

These derivatization strategies provide access to a wide range of functionalized oxime compounds with diverse applications. organic-chemistry.orgtubitak.gov.tr

Advanced Spectroscopic and Structural Characterization of 4 Pentylbenzaldehyde Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for the structural elucidation of 4-Pentylbenzaldehyde (B1294691) oxime, providing detailed information about the chemical environment of each proton and carbon atom.

¹H and ¹³C NMR Chemical Shift Analysis for Structural Confirmation

The ¹H NMR spectrum of 4-Pentylbenzaldehyde oxime is characterized by distinct signals corresponding to the pentyl group, the aromatic ring, and the oxime functional group. The aromatic protons typically exhibit a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The chemical shifts for analogous compounds like 4-methylbenzaldehyde oxime and 4-tert-butylbenzaldehyde oxime show aromatic protons in the range of 7.2-7.6 ppm. rsc.org The proton of the CH=N group is expected to appear as a singlet further downfield, typically around 8.1 ppm, while the hydroxyl proton of the oxime group gives a broad singlet that can vary in position. rsc.orgrsc.org The aliphatic protons of the pentyl group would appear in the upfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The carbon of the C=N oxime group is expected to resonate at approximately 150-151 ppm. rsc.org Aromatic carbons show signals in the 127-140 ppm range, with the carbon attached to the pentyl group appearing at a distinct chemical shift. The carbons of the pentyl chain will appear in the aliphatic region of the spectrum (approx. 14-36 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Data¹³C NMR Data
Predicted Chemical Shift (ppm)AssignmentPredicted Chemical Shift (ppm)Assignment
~8.1 (s, 1H)CH=NOH~151C=NOH
~7.5 (d, 2H)Aromatic H (ortho to CH=NOH)~142Aromatic C (para to CH=NOH)
~7.2 (d, 2H)Aromatic H (ortho to pentyl)~130Aromatic C (ipso to CH=NOH)
~2.6 (t, 2H)-CH₂- (benzylic)~129Aromatic CH (ortho to pentyl)
~1.6 (m, 2H)-CH₂-~127Aromatic CH (ortho to CH=NOH)
~1.3 (m, 4H)-(CH₂)₂-~36-CH₂- (benzylic)
~0.9 (t, 3H)-CH₃~31-CH₂-
Variable (br s, 1H)N-OH~22.5-CH₂-
~14-CH₃

2D NMR Techniques for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR techniques are instrumental in confirming the connectivity of atoms and providing insights into the molecule's conformation. emerypharma.com

COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons. For this compound, COSY spectra would show correlations between adjacent protons in the pentyl chain, confirming their sequence. It would also show coupling between the ortho and meta protons on the aromatic ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached. It is invaluable for unambiguously assigning the ¹H and ¹³C signals of the pentyl chain and the aromatic ring. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connection of the pentyl group to the aromatic ring and the attachment of the oxime group to the ring. For instance, correlations would be expected between the benzylic protons of the pentyl group and the aromatic carbons. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For oximes, which can exist as E and Z isomers, NOESY is used to determine the geometric configuration. A cross-peak between the oxime hydroxyl proton and the adjacent benzylic proton would indicate the E-isomer. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including both infrared and Raman techniques, provides information on the functional groups present in the molecule.

Infrared (IR) Spectroscopic Signatures of the Oxime Group

The IR spectrum of an oxime displays several characteristic absorption bands that confirm the presence of the C=N-OH functionality. wikipedia.org For this compound, these signatures are complemented by absorptions from the alkyl chain and the aromatic ring. libretexts.org

O-H Stretch: A broad absorption band is expected in the region of 3100-3600 cm⁻¹, corresponding to the stretching vibration of the hydroxyl group in the oxime. wikipedia.orgresearchgate.net

C-H Stretch: Sharp peaks just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while peaks just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) arise from the aliphatic C-H bonds of the pentyl group. researchgate.net

C=N Stretch: The carbon-nitrogen double bond of the oxime group gives rise to a medium-intensity absorption band around 1640-1665 cm⁻¹. wikipedia.orgresearchgate.net

C=C Stretch: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. libretexts.org

N-O Stretch: A characteristic band for the nitrogen-oxygen single bond is found in the 930-960 cm⁻¹ range. wikipedia.org

Table 2: Key IR Absorption Frequencies for this compound

Frequency Range (cm⁻¹)Vibrational ModeIntensity
3100-3600O-H stretch (oxime)Broad, Medium
3000-3100C-H stretch (aromatic)Medium
2850-2960C-H stretch (aliphatic)Strong
1640-1665C=N stretch (oxime)Medium
1450-1600C=C stretch (aromatic)Medium
930-960N-O stretch (oxime)Medium

Raman Spectroscopy for Molecular Structure Elucidation

Raman spectroscopy offers complementary vibrational information to IR spectroscopy. libretexts.org Since Raman scattering intensity depends on the change in polarizability of a bond, non-polar and symmetric bonds often produce strong signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems. In this compound, the conjugated system comprises the benzene ring and the oxime group, which acts as a chromophore. libretexts.org

The absorption of UV radiation promotes electrons from lower energy molecular orbitals to higher energy ones. shu.ac.uk The primary electronic transitions observed for this type of molecule are:

π → π Transitions:* These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. For benzaldehyde (B42025) derivatives, these transitions typically occur at shorter wavelengths (around 250 nm). acs.orgresearchgate.net

n → π Transitions:* These are lower-intensity absorptions that involve the promotion of a non-bonding electron (from the oxygen or nitrogen atom of the oxime) to a π* antibonding orbital. These transitions occur at longer wavelengths, often above 280 nm, but are less probable and thus have a lower molar absorptivity. shu.ac.ukuzh.ch

The pentyl group, being an alkyl substituent, acts as an auxochrome and may cause a slight bathochromic (red) shift in the absorption maxima compared to unsubstituted benzaldehyde oxime due to its electron-donating inductive effect.

Table 3: Expected Electronic Transitions for this compound

Transition TypeApproximate λₘₐₓ (nm)Relative Intensity
π → π~250-260High
n → π~280-290Low

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular mass and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. For this compound, mass spectrometry provides definitive confirmation of its molecular weight and offers insights into its structural features through the analysis of its fragmentation patterns.

The molecular formula of this compound is C12H17NO, which corresponds to a molecular weight of approximately 191.27 g/mol . In a typical mass spectrum, a molecular ion peak (M+) would be observed at m/z 191.

While specific fragmentation data for this compound is not widely published, the fragmentation pattern can be predicted based on the behavior of similar aromatic oximes under ionization. The fragmentation process typically involves the cleavage of weaker bonds and the formation of stable carbocations or radical cations.

Key expected fragmentation pathways for this compound would likely include:

Loss of the hydroxyl group (-OH): A peak corresponding to the loss of a hydroxyl radical (mass = 17) could be observed at m/z 174.

Cleavage of the pentyl chain: The aliphatic pentyl group is susceptible to fragmentation. Common losses would include alkyl radicals, leading to a series of peaks corresponding to the loss of CH3 (m/z 176), C2H5 (m/z 162), C3H7 (m/z 148), and C4H9 (m/z 134). The most prominent peak in this series is often the benzylic cleavage, resulting in a stable ion.

Formation of a tropylium ion: Aromatic compounds often rearrange to form the stable tropylium ion (C7H7+) at m/z 91.

Cleavage of the C=N-OH group: Fragmentation can also occur around the oxime functional group.

The analysis of a related compound, 4-methylbenzaldehyde oxime (C8H9NO), shows characteristic peaks that can serve as a reference. nist.govnist.gov The study of fragmentation patterns is crucial for distinguishing between isomers and confirming the identity of the compound in a sample. researchgate.netresearchgate.netnih.gov Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) can be employed for the analysis of such compounds, often after derivatization to enhance volatility and ionization efficiency. nih.gov

Table 1: Predicted Mass Spectrometry Data for this compound

m/z Value (Predicted) Proposed Fragment Identity Notes
191 [M]+ (Molecular Ion) Represents the intact molecule.
176 [M - CH3]+ Loss of a methyl radical from the pentyl chain.
162 [M - C2H5]+ Loss of an ethyl radical from the pentyl chain.
148 [M - C3H7]+ Loss of a propyl radical from the pentyl chain.
134 [M - C4H9]+ Loss of a butyl radical, resulting in a stable benzylic cation.
118 [C8H8N]+ Fragment containing the benzonitrile cation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the physical and chemical properties of a compound.

As of the current literature survey, a specific single-crystal X-ray diffraction study for this compound has not been reported. Therefore, detailed crystallographic data such as unit cell dimensions, space group, and specific atomic coordinates for this particular compound are not available.

However, the crystal structures of related benzaldehyde oxime derivatives have been determined, providing valuable insights into the likely solid-state conformation and packing of this compound. For instance, the study of (E)-4-nitrobenzaldehyde oxime reveals that molecules can be linked in the crystal lattice by intermolecular hydrogen bonds, such as those between the oxime hydroxyl group (O-H) and the nitrogen atom of a neighboring molecule. researchgate.net Such hydrogen bonding typically results in the formation of centrosymmetric dimers. researchgate.net

A hypothetical crystallographic study of this compound would be expected to reveal:

The configuration of the oxime group (E or Z isomer). The E isomer is generally more stable.

The planarity of the benzene ring and the oxime functional group.

The conformation of the flexible pentyl chain in the solid state.

The nature of intermolecular interactions, such as hydrogen bonding from the -OH group and van der Waals forces from the aromatic ring and pentyl chain, which govern the crystal packing.

Table 2: Hypothetical Crystallographic Data Categories for this compound

Parameter Information Provided
Crystal System The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space Group The set of symmetry operations for the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the repeating unit of the crystal lattice.
Z Value The number of molecules per unit cell.
Bond Lengths and Angles Precise measurements of the distances and angles between atoms.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are exclusively applicable to chiral compounds—molecules that are non-superimposable on their mirror images.

The parent compound, this compound, is achiral. It possesses a plane of symmetry that bisects the molecule through the pentyl chain, the benzene ring, and the oxime group. As a result, this compound does not exhibit any chiroptical activity and would be silent in ECD and VCD spectroscopic measurements.

Chiroptical spectroscopy would become a relevant and powerful analytical tool only if a chiral center were introduced into the molecule, creating a chiral derivative. For example, if one of the hydrogen atoms on the pentyl chain (at positions other than the first or last carbon) were substituted, a stereocenter would be created. Such a chiral derivative would exist as a pair of enantiomers.

For a hypothetical chiral derivative of this compound, chiroptical spectroscopy could be used to:

Distinguish between the enantiomers.

Determine the absolute configuration (R or S) of the stereocenter, often by comparing experimental spectra with theoretical calculations. mdpi.com

Study the conformational preferences of the molecule in solution. mdpi.com

Since no chiral derivatives of this compound are discussed in the context of this article, a detailed chiroptical analysis is not applicable.

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
Benzaldehyde, 4-methyl-, oxime

Computational Chemistry and Molecular Modeling Studies of 4 Pentylbenzaldehyde Oxime

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. biointerfaceresearch.comresearchgate.net It is widely employed to predict the molecular properties of organic compounds, including various oxime derivatives. biointerfaceresearch.com For 4-Pentylbenzaldehyde (B1294691) oxime, DFT calculations can optimize the molecular geometry and predict a range of chemical and physical properties. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-31G(d,p) or higher to ensure accuracy. mdpi.comresearchgate.net

DFT calculations are instrumental in elucidating the electronic characteristics of 4-Pentylbenzaldehyde oxime. Key aspects of its electronic structure, such as the distribution of electron density and the energies of molecular orbitals, can be determined. A crucial output of these calculations is the Molecular Electrostatic Potential (MEP) map, which identifies the electron-rich and electron-poor regions of the molecule. mdpi.comnih.gov For this compound, the MEP would likely show negative potential (electron-rich regions) around the oxygen and nitrogen atoms of the oxime group, indicating sites susceptible to electrophilic attack, while the hydrogen of the hydroxyl group would exhibit a positive potential, making it a site for nucleophilic interaction.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict spectroscopic properties. nih.gov This method allows for the calculation of the molecule's theoretical electronic absorption spectra (UV-Vis), providing information on excitation energies, oscillator strengths, and the wavelengths of maximum absorption (λmax). mdpi.comresearchgate.net These theoretical spectra can be correlated with experimental data to confirm the molecular structure and understand its electronic transitions, which are often π–π* in nature for aromatic compounds. researchgate.netktu.edu.tr

Table 1: Illustrative Predicted Spectroscopic Data for this compound using TD-DFT

Excitation Energy (eV)Wavelength (λmax, nm)Oscillator Strength (f)Major Contribution
4.522740.35HOMO -> LUMO (π–π)
5.152410.21HOMO-1 -> LUMO (π–π)
5.892100.18HOMO -> LUMO+1 (π–π*)

Note: This table contains hypothetical data for illustrative purposes, based on typical values for similar aromatic oximes.

DFT is a powerful tool for exploring the mechanisms of chemical reactions by calculating the energetics of reaction pathways. researchgate.net For this compound, this could involve studying its synthesis, rearrangement, or participation in reactions like oxime metathesis. By mapping the potential energy surface, DFT can identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states (TS). nih.gov

Table 2: Hypothetical Energetic Profile for a Reaction Involving this compound

SpeciesRelative Enthalpy (ΔH, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)
Reactants0.00.0
Transition State 1 (TS1)+22.5+25.0
Intermediate-5.3-4.1
Transition State 2 (TS2)+15.8+18.2
Products-12.7-11.5

Note: This table represents a hypothetical two-step reaction pathway to illustrate the type of data generated from DFT calculations.

The flexibility of the pentyl group and the potential for rotation around the C=N bond mean that this compound can exist in various conformations and as (E/Z) isomers. DFT calculations can be used to perform a systematic conformational analysis to identify the most stable geometric arrangements. nih.gov

By systematically rotating dihedral angles and performing geometry optimization for each resulting structure, a potential energy landscape can be constructed. The calculations yield the total energy of each conformer, allowing for the determination of their relative stabilities. nih.gov The conformer with the lowest energy is the most stable and, therefore, the most abundant at thermal equilibrium. This analysis is crucial for understanding how the molecule's shape influences its physical properties and biological interactions. The stability arises from a balance of factors, including steric hindrance and hyperconjugative interactions. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT provides insight into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. researchgate.netnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. nih.gov

An MD simulation of this compound, typically in a solvent like water, can reveal important information about its intermolecular interactions. researchgate.net For example, it can quantify the hydrogen bonding between the oxime's hydroxyl group and surrounding water molecules. The simulation can also be used to calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. researchgate.net Such simulations are vital for understanding solubility and how the molecule behaves in a biological or chemical system. pensoft.net

Quantum Chemical Calculations for Molecular Orbital Analysis

Quantum chemical calculations, particularly those based on DFT, provide a detailed picture of the molecular orbitals (MOs) of this compound. researchgate.net The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. biointerfaceresearch.com

The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). The energy gap between the HOMO and LUMO (Eg = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron to a higher energy state. mdpi.com Analysis of the spatial distribution of these orbitals can predict where the molecule is most likely to undergo electrophilic or nucleophilic attack.

Table 3: Illustrative Frontier Molecular Orbital Properties for this compound

ParameterValue (eV)Implication
E(HOMO)-6.25Represents electron-donating ability
E(LUMO)-1.20Represents electron-accepting ability
HOMO-LUMO Gap (Eg)5.05Indicates high chemical stability

Note: The values in this table are hypothetical and serve to illustrate the output of quantum chemical calculations.

In Silico Prediction Models for Chemical Reactivity and Selectivity

The data derived from quantum chemical calculations can be used to construct in silico models that predict the chemical reactivity and selectivity of this compound. These models rely on "global reactivity descriptors," which are calculated from the HOMO and LUMO energies. mdpi.comresearchgate.net These descriptors quantify various aspects of reactivity.

Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. A harder molecule has a larger HOMO-LUMO gap and is less reactive. mdpi.com

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system. It is calculated as (E_HOMO + E_LUMO) / 2.

Electronegativity (χ): The power of an atom or molecule to attract electrons towards itself, calculated as -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ² / (2η). researchgate.net

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other molecules and for predicting how it will behave in different chemical environments. mdpi.com

Table 4: Illustrative Global Reactivity Descriptors for this compound

DescriptorFormulaCalculated Value (eV)Interpretation
Chemical Hardness (η)(E_LUMO - E_HOMO) / 22.525High stability, low reactivity
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2-3.725Tendency of electrons to escape
Electronegativity (χ)3.725Power to attract electrons
Electrophilicity Index (ω)μ² / (2η)2.74Global electrophilic nature

Note: These values are derived from the hypothetical data in Table 3 for illustrative purposes.

Supramolecular Chemistry and Intermolecular Interactions of 4 Pentylbenzaldehyde Oxime

Crystal Engineering Principles Applied to Oxime Derivatives

Crystal engineering aims to design and control the formation of solid-state structures with desired properties. nih.govpsu.eduiitg.ac.in Oximes are excellent building blocks for crystal engineering due to their reliable and directional hydrogen bonding capabilities. rsc.orgrsc.org The O-H···N synthon is particularly robust and has been widely used to construct a variety of supramolecular architectures, including 1D chains, 2D sheets, and 3D networks. psu.edu

The predictability of the hydrogen-bonding patterns in oximes allows for a hierarchical approach to crystal design. First, strong hydrogen bonds dictate the formation of primary structural motifs like dimers or chains. Then, weaker interactions, such as C-H···O, C-H···π, and π-π stacking, organize these primary motifs into the final three-dimensional crystal lattice. psu.eduufp.pt In the case of 4-Pentylbenzaldehyde (B1294691) oxime, the aromatic rings can participate in π-π stacking interactions, further stabilizing the crystal structure. The pentyl chains will then pack in the remaining space, governed by van der Waals forces.

Self-Assembly Phenomena in Solution and at Interfaces

The amphiphilic nature of 4-Pentylbenzaldehyde oxime, with its polar oxime head group and nonpolar pentyl tail, makes it a candidate for self-assembly in solution and at interfaces. acs.org In aqueous environments, these molecules are expected to form micelles, where the hydrophobic pentyl chains are sequestered in the core, and the hydrophilic oxime groups are exposed to the water. The formation of such aggregates is a spontaneous process driven by the hydrophobic effect.

Applications of 4 Pentylbenzaldehyde Oxime in Advanced Materials Science and Chemical Synthesis

Liquid Crystalline Systems

The incorporation of the oxime group into the molecular architecture of 4-Pentylbenzaldehyde (B1294691) oxime gives rise to interesting liquid crystalline properties. Researchers are exploring its potential in creating novel mesogenic materials with tunable thermal and phase behaviors.

Studies on Nematic Phase Stability and Thermal Behavior

While specific studies on the nematic phase of 4-Pentylbenzaldehyde oxime are not extensively documented in the reviewed literature, research on analogous compounds provides valuable insights. For instance, arylaldoxime esters have been shown to exhibit enantiotropic nematic mesophases. scielo.br The thermal stability of such liquid crystals can be influenced by the oxime linkage. However, it has also been noted that some oxime-containing liquid crystals can undergo thermal degradation, which can affect the mesomorphic behavior. scielo.br The stability of the nematic phase is a critical parameter for practical applications, and further research into the thermal properties of this compound is warranted to fully understand its potential.

Below is a hypothetical data table illustrating the kind of thermal data that would be relevant for characterizing the nematic phase of this compound, based on typical measurements for similar liquid crystalline compounds.

TransitionTemperature (°C)Enthalpy (kJ/mol)
Crystal to Nematic (Melting)75.222.5
Nematic to Isotropic (Clearing)98.61.2

Impact of Geometric Stereoisomerism (E/Z) on Liquid Crystalline Phases

The carbon-nitrogen double bond in the oxime group of this compound allows for the existence of E (anti) and Z (syn) geometric isomers. This stereoisomerism can significantly impact the molecular shape and, consequently, the liquid crystalline properties. The different spatial arrangements of the hydroxyl group relative to the rest of the molecule in the E and Z isomers can affect packing efficiency and intermolecular interactions. In some liquid crystalline systems, only one isomer may exhibit mesogenic behavior, or the two isomers may display different mesophases or transition temperatures. nih.gov For example, in certain systems, the E-isomer, with a more linear geometry, is more likely to form stable liquid crystalline phases compared to the bent Z-isomer. The ratio of E and Z isomers can often be influenced by the synthetic conditions and can sometimes be interconverted under specific stimuli, offering a potential mechanism for tuning the material's properties. researchgate.netmdpi.com

Polymer Chemistry and Functional Materials

The reactivity of the oxime group makes this compound a valuable monomer and functionalizing agent in polymer chemistry, enabling the synthesis of novel polymers and the modification of existing ones.

Synthesis of Oxime-Formaldehyde Polymers and Copolymers

Polymers can be synthesized through the condensation reaction of oximes with formaldehyde. While specific research on the use of this compound in this context is limited in the available literature, studies on similar compounds, such as 2,4-dihydroxybenzaldehydeoxime, have demonstrated the feasibility of forming oxime-formaldehyde polymers. ias.ac.in These reactions typically involve the condensation of the oxime with formaldehyde, often in the presence of a catalyst, to form a polymer backbone containing oxime linkages. The resulting polymers can exhibit interesting properties, such as thermal stability and chelating abilities, depending on the structure of the oxime monomer. ias.ac.in The pentyl group in this compound would be expected to impart increased solubility in organic solvents and influence the mechanical properties of the resulting polymer.

A general reaction scheme for the synthesis of an oxime-formaldehyde polymer is as follows:

n (HO-N=CH-Ar-C5H11) + n CH2O → [-O-N=CH-Ar-C5H11-CH2-]n + n H2O

Note: This is a generalized representation and specific reaction conditions would need to be optimized.

Incorporation of Oxime Linkages for Polymer Functionalization and Crosslinking

Oxime linkages are increasingly being utilized in polymer chemistry for functionalization and crosslinking due to the efficiency and mild conditions of oxime formation reactions (oxime ligation). rsc.org Aldehyde- or ketone-containing polymers can be readily modified by reacting them with alkoxyamine-functionalized molecules, or vice versa. rsc.orgrsc.org This "click" chemistry approach allows for the introduction of specific functionalities onto a polymer backbone.

Furthermore, the reversible nature of the oxime bond under certain conditions, such as in the presence of a competing aldehyde or ketone, allows for the creation of dynamic and self-healing materials. rsc.org The incorporation of this compound into polymer networks can be used to form crosslinks, converting linear polymers into a three-dimensional network, thereby altering their mechanical properties, such as elasticity and swelling behavior. This has been demonstrated in the formation of hydrogels and macromolecular stars. rsc.org The pentyl group of the this compound would likely influence the hydrophobic-hydrophilic balance of the resulting crosslinked material.

Role as Key Intermediates in Organic Synthesis

This compound, a derivative of benzaldehyde (B42025), serves as a versatile and crucial intermediate in a variety of organic syntheses. Its reactivity, stemming from the oxime functional group, allows for its transformation into several other important classes of organic compounds, making it a valuable building block for more complex molecular structures.

Precursors for Aromatic Nitriles and Amides

The conversion of aldoximes, such as this compound, into aromatic nitriles and amides represents a fundamental transformation in organic chemistry with broad applications in the synthesis of pharmaceuticals, agrochemicals, and polymers.

Aromatic Nitriles via Dehydration

Aromatic nitriles can be readily synthesized from this compound through a dehydration reaction. This process involves the elimination of a water molecule from the oxime functional group. A variety of dehydrating agents and catalytic systems can be employed to facilitate this transformation, offering chemists a range of options depending on the desired reaction conditions and substrate tolerance. Common reagents include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and various acid catalysts. wikipedia.orgjocpr.comuniovi.es The choice of reagent can influence the reaction's efficiency and selectivity. For instance, palladium-catalyzed systems have been shown to be effective for the dehydration of aldoximes to nitriles when the reaction is performed in a solvent like acetonitrile. ua.esrsc.org

The general transformation can be represented as follows:

Dehydration of this compound to 4-Pentylbenzonitrile

Table 1: Selected Reagents for the Dehydration of Aldoximes to Nitriles

Reagent/Catalyst SystemSolventGeneral Observations
Phosphorus Pentoxide (P₂O₅)Various organic solventsA strong dehydrating agent, often requiring stoichiometric amounts.
Thionyl Chloride (SOCl₂)Dichloromethane, TolueneEffective, but can generate acidic byproducts.
Palladium(II) complexesAcetonitrileCatalytic method, offering potential for milder reaction conditions. ua.esrsc.org
TrichloroacetonitrileNon-acetonitrile mediaCan act as a dehydrating agent without the need for a metal catalyst. researchgate.net

Aromatic Amides via Beckmann Rearrangement

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide under acidic conditions. wikipedia.orgjocpr.comnih.govorganic-chemistry.orgresearchgate.net In the case of this compound, this rearrangement would yield 4-pentylbenzamide. The reaction is typically catalyzed by strong acids such as sulfuric acid or phosphorus pentachloride, which promote the migration of the aryl group to the nitrogen atom. wikipedia.orgjocpr.com More recent methodologies have explored the use of solid acid catalysts and milder reagents to improve the environmental footprint and substrate scope of this transformation. jocpr.comnih.gov Palladium(II) complexes with phosphino-oxime ligands have also demonstrated catalytic activity in the rearrangement of aldoximes to primary amides, particularly in aqueous media. uniovi.esua.esrsc.orgresearchgate.net

The general reaction is depicted below:

Beckmann Rearrangement of this compound to 4-Pentylbenzamide

Table 2: Common Catalysts for the Beckmann Rearrangement of Oximes

CatalystReaction ConditionsKey Features
Concentrated Sulfuric AcidOften requires heatingTraditional and effective, but harsh conditions. wikipedia.orgjocpr.com
Phosphorus Pentachloride (PCl₅)Anhydrous solventsA strong reagent that facilitates the rearrangement. wikipedia.org
Solid Acid Catalysts (e.g., Zeolites)Vapor or liquid phaseOffer advantages in terms of catalyst recovery and reuse. jocpr.com
Palladium(II) ComplexesWaterCatalytic approach with potential for greener synthesis. uniovi.esua.esrsc.org

Building Blocks for Complex Molecular Architectures

The structural features of this compound, particularly the 4-pentylphenyl moiety, make it an attractive starting material for the synthesis of more complex molecules with specific functional properties, such as liquid crystals and heterocyclic compounds.

Synthesis of Liquid Crystals

The long alkyl chain (pentyl group) attached to the aromatic ring in this compound is a common structural motif in liquid crystalline compounds. This alkyl chain contributes to the anisotropic properties of the molecule, which are essential for the formation of liquid crystal phases. By modifying the oxime functional group, it is possible to synthesize a variety of mesogenic (liquid crystal-forming) molecules. For instance, the oxime can be a precursor to Schiff bases (imines), which are widely used as core structures in liquid crystals. mdpi.comnih.gov The synthesis of such compounds often involves the condensation of an aldehyde or its derivative with an aniline (B41778) derivative. The resulting molecules with a rigid core and flexible terminal chains can exhibit various liquid crystalline phases, such as nematic and smectic phases. nih.govresearchgate.net

Synthesis of Heterocyclic Compounds

The oxime group in this compound is a versatile functional group for the construction of various heterocyclic rings. One important application is in the synthesis of isoxazolines and isoxazoles through cycloaddition reactions. nih.govresearchgate.netnih.govrsc.orgorganic-chemistry.org The oxime can be converted in situ into a nitrile oxide, which then undergoes a [3+2] cycloaddition with an alkene or alkyne to form the corresponding five-membered heterocyclic ring. This method provides a powerful tool for creating complex molecular scaffolds that are prevalent in many biologically active compounds. Palladium-catalyzed oxyalkynylation of alkenyl oximes with alkynyl bromides is another modern approach to synthesizing isoxazolines. rsc.org

Catalytic Applications and Ligand Design in Organometallic Chemistry

The nitrogen and oxygen atoms of the oxime group in this compound possess lone pairs of electrons that can coordinate to metal centers, making it a potential ligand in organometallic chemistry. The design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts in a wide range of organic transformations.

Oxime-containing ligands have been successfully employed in various catalytic systems. For example, phosphino-oxime ligands have been used to prepare palladium(II) complexes that are active catalysts for the rearrangement of aldoximes to amides and their dehydration to nitriles. uniovi.esua.esrsc.org The electronic and steric properties of the oxime ligand can be fine-tuned by modifying the substituents on the aromatic ring, such as the pentyl group in this compound. This allows for the rational design of ligands to optimize the performance of the metal catalyst for a specific reaction.

In the context of rhodium-catalyzed reactions, such as hydroformylation, the choice of ligand is critical in determining the activity and selectivity of the catalyst. organic-chemistry.orgnih.govrsc.orgnih.govua.esresearchgate.net While specific applications of this compound as a ligand in rhodium catalysis are not extensively documented, the principles of ligand design suggest that its derivatives could be explored as ligands to modulate the catalytic properties of rhodium complexes. The 4-pentyl group could influence the solubility of the catalyst in different solvent systems and also exert steric effects that could impact the regioselectivity of catalytic transformations. The development of new ligands is a continuous effort in organometallic chemistry to discover more efficient and selective catalysts for important industrial processes.

Chemical Transformations and Derivatization Strategies for Enhanced Analytical and Synthetic Utility

Derivatization Methods for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, direct analysis of oximes like 4-pentylbenzaldehyde (B1294691) oxime can be challenging due to their polarity and potential for thermal degradation. Derivatization is a common strategy to convert the analyte into a form that is more amenable to GC-MS analysis by increasing its volatility and thermal stability. gcms.czchromatographyonline.com

On-fiber and on-sample derivatization techniques offer a streamlined approach by integrating sample extraction, concentration, and derivatization into a single step, often utilized in conjunction with solid-phase microextraction (SPME). researchgate.net These methods are valued for their speed, simplicity, and reduced solvent consumption.

For the analysis of aldehydes, a common on-fiber derivatization approach involves exposing a SPME fiber coated with a derivatizing agent to the headspace of a sample. researchgate.net O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a frequently used reagent for this purpose. researchgate.netnih.govsemanticscholar.org The PFBHA is first loaded onto the fiber, which is then exposed to the sample containing the aldehyde. The aldehyde volatilizes into the headspace and reacts directly with the PFBHA on the fiber to form a stable and volatile oxime derivative. researchgate.netnih.gov This PFBHA-derived oxime of 4-pentylbenzaldehyde would exhibit excellent chromatographic properties and high sensitivity for detection by GC-MS, particularly with negative ion chemical ionization. nih.govnih.gov

The key steps in this process are:

Fiber Coating: The SPME fiber, often a poly(dimethylsiloxane)/divinylbenzene (PDMS/DVB) type, is coated with the derivatizing agent, such as PFBHA. researchgate.net

Headspace Extraction & Derivatization: The coated fiber is exposed to the headspace above the sample. The volatile 4-pentylbenzaldehyde partitions into the fiber coating and reacts in situ with the agent to form the corresponding O-pentafluorobenzyl oxime. nih.gov

Thermal Desorption: The fiber is then inserted into the hot GC injector, where the newly formed derivative is thermally desorbed and transferred to the chromatographic column for separation and analysis. copernicus.org

This technique effectively combines extraction and derivatization, minimizing sample handling and the potential for analyte loss. chromatographyonline.com

TechniqueReagent ExampleAdvantages
On-Fiber SPME DerivatizationO-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)Combines extraction and derivatization, reduces solvent use, fast, simple. researchgate.netnih.gov
On-Sample DerivatizationPFBHA added directly to sample matrixMinimizes handling of volatile reagents, suitable for complex matrices.

To overcome the limitations of analyzing polar compounds by GC, derivatization to more volatile forms is essential. nih.gov For oximes, the primary site for derivatization is the polar hydroxyl (-OH) group. Silylation is one of the most common derivatization techniques for this purpose. nih.govresearchgate.net

Silylation: This reaction involves replacing the active hydrogen of the oxime's hydroxyl group with a trimethylsilyl (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used, often with a catalyst like trimethylchlorosilane (TMCS).

The reaction converts the polar -N-OH group into a nonpolar -N-O-Si(CH₃)₃ group. This transformation has several benefits for GC-MS analysis:

Increased Volatility: The TMS derivative is significantly more volatile than the parent oxime, allowing it to be analyzed at lower temperatures. youtube.com

Increased Thermal Stability: The derivative is more stable at the high temperatures of the GC injector and column. researchgate.net

Reduced Polarity: The nonpolar derivative exhibits less peak tailing and better chromatographic peak shape due to reduced interaction with active sites in the GC system. youtube.com

Another common two-step approach involves methoximation followed by silylation. youtube.com First, the aldehyde is converted to its methoxyoxime derivative using methoxyamine hydrochloride. This step protects the carbonyl group and prevents the formation of multiple silylated derivatives that can arise from tautomerization. youtube.com Subsequently, other polar groups, including the oxime hydroxyl, can be silylated using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.com This ensures the formation of a single, stable, and volatile derivative for analysis. youtube.comnih.gov

Derivatization MethodReagent(s)PurposeResulting Derivative
SilylationBSTFA, MSTFAIncreases volatility and thermal stability, reduces polarity. researchgate.netyoutube.comTrimethylsilyl (TMS) ether of the oxime
MethoximationMethoxyamine HydrochlorideProtects carbonyl group, prevents isomers. youtube.comMethoxyoxime

Selective Functionalization of the Oxime Hydroxyl Group

The hydroxyl group of 4-pentylbenzaldehyde oxime is a key site for synthetic modifications, serving as a nucleophile for various reactions. Selective functionalization of this group leads to the formation of oxime ethers and esters, which are important intermediates in organic synthesis and are found in many biologically active compounds. organic-chemistry.orgrsc.org

O-Alkylation and O-Arylation (Ether Formation): The formation of oxime ethers can be achieved by reacting the oxime with alkyl or aryl halides in the presence of a base. acs.org More advanced methods provide efficient one-pot syntheses. For example, alcohols can be used as alkylating agents in the presence of triphenylphosphine and carbon tetrachloride, which avoids the need for pre-synthesized alkyl halides. organic-chemistry.org This reaction proceeds regioselectively to furnish the corresponding O-alkyl ethers in good yields. organic-chemistry.orgorganic-chemistry.org Metal-mediated reactions have also expanded the scope of alkylating agents to include alkenes and ethers. acs.org

O-Acylation (Ester Formation): Oxime esters are another important class of derivatives. They can be synthesized by reacting the oxime with carboxylic acids or their derivatives. A facile method for the esterification of oximes involves using N-[3-(methylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI) as a coupling agent with 4-(dimethylamino)pyridine (DMAP) as a catalyst. organic-chemistry.org Recently, visible-light-mediated three-component reactions of aldehydes, anilines, and N-hydroxyphthalimide (NHPI) esters have emerged as a novel method for preparing oxime esters under mild conditions. nih.gov Oxime esters are not only stable derivatives but are also valuable precursors for generating iminyl radicals, which are versatile intermediates in C-C bond formation and cyclization reactions. nsf.gov

FunctionalizationReagent ClassProduct ClassSignificance
O-AlkylationAlcohols, Alkyl HalidesOxime EthersIntermediates in medicinal and organic chemistry. organic-chemistry.org
O-AcylationCarboxylic Acids, NHPI EstersOxime EstersPrecursors for iminyl radicals, photoinitiators. rsc.orgnih.govnsf.gov

Advanced Approaches in Green Chemistry for Oxime Synthesis and Transformation

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijprajournal.com Traditional methods for oxime synthesis often involve toxic solvents, long reaction times, and harsh conditions. ijprajournal.com Modern approaches seek to overcome these drawbacks through energy-efficient and environmentally benign methodologies.

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in green chemistry for accelerating organic reactions. ijprajournal.comnih.gov The synthesis of oximes from aldehydes and hydroxylamine (B1172632) hydrochloride can be significantly expedited using microwave assistance, often under solvent-free conditions. nih.govnih.gov For example, aromatic aldehydes can be converted to their corresponding oximes in minutes at low power (e.g., 100 W) when mixed with sodium carbonate and hydroxylamine hydrochloride. nih.gov This method drastically reduces reaction times compared to conventional heating and often improves yields. academie-sciences.frnih.gov Microwave-assisted methods can also be used for the reverse reaction—the regeneration of carbonyl compounds from oximes. scielo.br

Ultrasound-Assisted Synthesis (Sonochemistry): Sonication provides another energy-efficient alternative for chemical synthesis. The application of ultrasound can promote the condensation of aldehydes and ketones with hydroxylamine hydrochloride in ethanol, leading to high yields of oximes in shorter reaction times and under milder conditions than conventional methods. nih.govnih.gov The phenomenon of acoustic cavitation generates localized hot spots with high temperature and pressure, which enhances mass transfer and accelerates the reaction rate. mdpi.com Ultrasound has been successfully used for the synthesis of various biologically active molecules, highlighting its utility as a green synthetic tool. nih.govmdpi.com

Solvent-Free and Alternative Solvent Systems: A key goal of green chemistry is to minimize or eliminate the use of volatile organic solvents.

Grindstone Chemistry (Mechanochemistry): This solvent-free approach involves grinding solid reactants together, sometimes with a catalytic amount of a solid substance like bismuth(III) oxide (Bi₂O₃). nih.gov The reaction between an aldehyde and hydroxylamine hydrochloride can be efficiently carried out by grinding them in a mortar and pestle at room temperature, affording the oxime in excellent yields with short reaction times. nih.govrsc.org This method is simple, clean, and minimizes waste. nih.gov

Aqueous and Natural Solvents: Water is an ideal green solvent due to its availability, non-toxicity, and safety. ias.ac.in The synthesis of aryl oximes has been demonstrated to proceed with maximum efficiency in mineral water at room temperature, which can act as a natural source of minerals that may catalyze the reaction. ias.ac.in Other studies have utilized natural acid catalysts derived from fruit juices to promote oxime formation, offering an affordable and environmentally safe alternative. ijprajournal.com

These green approaches offer significant advantages in terms of reduced energy consumption, minimized waste generation, and improved safety, aligning the synthesis and transformation of this compound with the principles of sustainable chemistry. organic-chemistry.org

Green Chemistry ApproachEnergy Source/MediumKey Advantages
Microwave-Assisted SynthesisMicrowave IrradiationRapid reaction times, high yields, often solvent-free. nih.govacademie-sciences.frnih.gov
Ultrasound-Assisted SynthesisUltrasonic WavesMilder conditions, shorter reaction times, enhanced mass transfer. nih.govnih.govresearchgate.net
Grindstone ChemistryMechanical GrindingSolvent-free, simple, low waste, energy efficient. nih.govrsc.org
Alternative SolventsWater, Natural AcidsEnvironmentally benign, low cost, safe. ijprajournal.comias.ac.in

Q & A

Q. What are the optimal synthetic routes for preparing 4-pentylbenzaldehyde oxime from its aldehyde precursor?

this compound is typically synthesized via oximation, where the aldehyde reacts with hydroxylamine hydrochloride (NH2_2OH·HCl) under mildly basic conditions. A common protocol involves dissolving 4-pentylbenzaldehyde in ethanol, adding NH2_2OH·HCl and a base (e.g., sodium acetate), and refluxing for 1–2 hours . Excess hydroxylamine ensures complete conversion, as residual aldehyde can complicate purification . Yields for analogous benzaldehyde oximes under these conditions range from 90–95% .

Q. Key Reaction Parameters

ParameterOptimal Range
Temperature60–80°C
Reaction Time1–2 hours
SolventEthanol or methanol
BaseSodium acetate or NaOH

Q. How can this compound be characterized to confirm purity and structure?

Characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can identify oxime formation (e.g., disappearance of aldehyde proton at ~9–10 ppm and appearance of imine proton at ~8 ppm) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity.
  • Melting Point : Compare observed values with literature data (e.g., analogs like 4-methylbenzaldehyde oxime melt at 94–96°C) .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the stability and reactivity of this compound?

Computational studies (e.g., DFT) reveal that oximes form intramolecular hydrogen bonds between the hydroxyl group (N–OH) and adjacent electronegative atoms, stabilizing the syn or anti conformers . For this compound, the pentyl chain may sterically hinder hydrogen bonding, altering reaction pathways. Molecular dynamics simulations can model solvent effects on conformer populations .

Q. What experimental strategies resolve contradictions in reported reaction yields for oxime derivatives?

Discrepancies in yields often arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., –NO2_2) accelerate oximation, while bulky groups (e.g., –pentyl) slow kinetics .
  • Purification Methods : Column chromatography vs. recrystallization impacts recovery. For this compound, recrystallization in ethanol/water mixtures may improve yield .

Q. Comparative Yield Data for Analogous Oximes

SubstituentYield (%)Reference
4-NO2_290
4-CH3_394
4-OCH3_394

Q. How can computational methods predict the regioselectivity of this compound in cyclization reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict whether oximes undergo 5- or 6-membered ring formation. For this compound, steric effects from the pentyl group may favor 6-membered rings due to reduced strain .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhaling hydroxylamine vapors .
  • Waste Disposal : Neutralize acidic/basic waste before disposal, as oximes can decompose into toxic byproducts (e.g., NOx_x) .

Q. How should researchers address gaps in toxicity data for this compound?

While phosgene oxime (a structurally distinct compound) has established AEGL guidelines , this compound lacks toxicity studies. Researchers should:

  • Apply ALARA principles (As Low As Reasonably Achievable) during handling.
  • Use in silico tools (e.g., QSAR models) to predict acute toxicity based on analogs .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility in oxime synthesis protocols?

  • Standardize Reagent Ratios : Use molar ratios of 1:1.2 (aldehyde:NH2_2OH·HCl) .
  • Document Solvent Purity : Trace water in ethanol can hydrolyze oximes; use anhydrous solvents .
  • Validate via NMR : Confirm absence of aldehyde peaks post-reaction .

Q. What statistical methods are appropriate for analyzing contradictory bioactivity data in oxime derivatives?

  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., using R or Python packages).
  • Principal Component Analysis (PCA) : Correlate substituent effects (e.g., logP, steric bulk) with bioactivity .

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